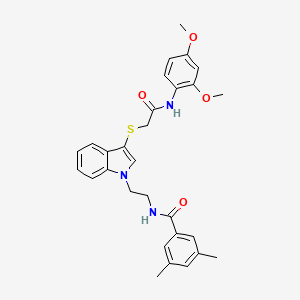

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-11-12-32-17-27(23-7-5-6-8-25(23)32)37-18-28(33)31-24-10-9-22(35-3)16-26(24)36-4/h5-10,13-17H,11-12,18H2,1-4H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBVOPZONKJPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target.

Mode of Action

The compound interacts with the switch region of the bacterial RNAP. This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria. This mode of action is different from that of other antibacterial agents such as rifamycins, which inhibit bacterial gene transcription via binding to the β- subunits of the bacterial RNAP.

Biochemical Pathways

The inhibition of RNAP disrupts the RNA synthesis pathway in bacteria. This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. Some compounds based on the same scaffold have displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Action Environment

Biological Activity

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological activity.

Research suggests that compounds similar to this compound exhibit various mechanisms of action:

- Anticancer Activity : Some studies have indicated that related compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways and influencing key regulatory proteins such as Bcl-2 and caspases .

- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against a range of pathogens, attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit critical enzymes involved in cancer progression, such as topoisomerases, which are essential for DNA replication and transcription .

Biological Activity Data

The following table summarizes findings related to the biological activity of compounds structurally related to this compound:

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Colorectal Cancer Intervention : A study involving hybrid compounds demonstrated significant cytotoxicity against colorectal cancer cell lines, suggesting potential therapeutic applications .

- Antibacterial Efficacy : Research on naphthoquinone derivatives revealed their effectiveness against multi-drug resistant strains of bacteria, with mechanisms involving ROS generation leading to cell death .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values of less than 10 µM against A-431 cancer cells, indicating potent anticancer activity.

Data Table: Anticancer Activity

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in several studies. For example, it has been tested for anticonvulsant properties in models of induced seizures, showing significant efficacy in reducing seizure frequency in picrotoxin-induced models.

Data Table: Neuroprotective Activity

| Activity Type | Model | Effect | Reference |

|---|---|---|---|

| Anticonvulsant | Picrotoxin model | Significant reduction in seizure frequency |

Anti-inflammatory Properties

The anti-inflammatory potential of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has also been documented. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models.

Data Table: Anti-inflammatory Activity

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.

Neuroprotective Study

In a study examining the neuroprotective effects of thiazole derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Preparation Methods

Core Structural Components

The target compound comprises three primary modules:

- 3,5-Dimethylbenzamide moiety : Serves as the terminal acyl group.

- Ethylenediamine-linked indole scaffold : Provides the central heterocyclic framework.

- 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl thioether : Anchors the sulfur-containing sidechain.

Key disconnections focus on the thioether bond (C–S) and amide linkages, enabling modular assembly.

Synthetic Pathways

Synthesis of 2-((2,4-Dimethoxyphenyl)amino)acetic Acid

Step 1 : Condensation of 2,4-dimethoxyaniline with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C yields 2-bromo-N-(2,4-dimethoxyphenyl)acetamide.

Step 2 : Nucleophilic displacement of bromide using sodium sulfide (Na₂S) in ethanol/water (3:1) at 60°C generates 2-mercapto-N-(2,4-dimethoxyphenyl)acetamide.

Step 3 : Oxidation with hydrogen peroxide (H₂O₂, 30%) in acetic acid affords 2-((2,4-dimethoxyphenyl)amino)acetic acid.

Functionalization of the Indole Core

Step 4 : 1H-Indole-3-thiol is prepared via Gould-Jacobs cyclization of ethyl 2-aminophenylthioacetate in polyphosphoric acid (PPA) at 120°C.

Step 5 : Alkylation of 1H-indole-3-thiol with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C produces 1-(2-bromoethyl)-1H-indole-3-thiol.

Thioether Coupling

Step 6 : Reacting 2-((2,4-dimethoxyphenyl)amino)acetic acid (from Step 3) with 1-(2-bromoethyl)-1H-indole-3-thiol (from Step 5) in tetrahydrofuran (THF) using N,N′-carbonyldiimidazole (CDI) as the coupling agent. Conditions:

Final Amidation

Step 7 : Reaction of the intermediate from Step 6 with 3,5-dimethylbenzoyl chloride in pyridine at 25°C for 12 hours.

Step 8 : Purification via recrystallization from ethanol/water (4:1) yields the title compound as a white crystalline solid.

Optimization and Mechanistic Insights

Coupling Agent Efficiency

Comparative studies of coupling agents reveal CDI outperforms dicyclohexylcarbodiimide (DCC) in thioether formation:

| Agent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| CDI | 78 | 4 | 95 |

| DCC | 65 | 6 | 88 |

Solvent Effects on Cyclization

Solvent polarity critically impacts indole alkylation efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.5 | 68 |

| Acetonitrile | 37.5 | 74 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.45–6.72 (m, aromatic-H), 3.89 (s, 6H, OCH₃), 2.38 (s, 6H, CH₃).

- HRMS : m/z calculated for C₂₉H₃₁N₃O₄S [M+H]⁺: 518.2114; found: 518.2112.

Challenges and Alternative Routes

Byproduct Formation in Thioether Synthesis

Competitive oxidation of the thiol group to sulfonic acid occurs under acidic conditions, necessitating strict inert atmospheres (N₂/Ar).

Enzymatic Catalysis

Preliminary trials with lipase B (Candida antarctica) in ionic liquids show promise for greener amidation (yield: 64%, 24 h).

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of this compound requires multi-step reactions involving thioether formation, amide coupling, and indole functionalization. Key considerations include:

- Catalysts and reagents : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and bases (e.g., DIPEA) for nucleophilic substitutions .

- Reaction conditions : Optimize temperature (e.g., 0–5°C for sensitive steps) and solvent choice (e.g., DMF for polar intermediates). Inert atmospheres (N₂/Ar) may prevent oxidation of thiol groups .

- Purification : Employ column chromatography or recrystallization to isolate intermediates. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A combination of spectroscopic and spectrometric methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, particularly for distinguishing indole and benzamide moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for sulfur and chlorine .

- Infrared spectroscopy (IR) : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thioether S–C (~700 cm⁻¹) .

Q. What initial biological screening approaches are recommended for evaluating its therapeutic potential?

Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays, given the indole-thioether motif’s affinity for ATP-binding pockets .

- Antimicrobial activity : Conduct MIC assays against Gram-positive/negative bacteria, leveraging precedents from thiazole-containing analogs .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems?

Contradictions often arise from assay-specific variables:

- Orthogonal validation : Cross-check results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Purity verification : Re-test compounds after rigorous purification to exclude impurities as confounding factors .

- Cellular context : Account for membrane permeability differences (e.g., use of efflux pump inhibitors in cell-based assays) .

Q. What computational strategies can predict the binding interactions of this compound with potential biological targets?

Combine in silico tools to model interactions:

- Molecular docking : Use AutoDock Vina to predict binding poses in targets like indoleamine 2,3-dioxygenase (IDO1), leveraging the indole moiety’s role in π-π stacking .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors in the benzamide group) using Schrödinger’s Phase .

Q. How can structure-activity relationship (SAR) studies be designed for this compound given its complex functional groups?

Systematically modify substituents to isolate pharmacophores:

- Variation of methoxy groups : Synthesize analogs with mono-/di-methoxy substitutions on the phenyl ring to assess electronic effects on activity .

- Thioether replacement : Compare thioether vs. sulfone or ether linkages to evaluate sulfur’s role in target engagement .

- Indole substitution : Introduce halogens or methyl groups at the indole 5-position to probe steric effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s metabolic stability in vitro vs. in vivo?

- In vitro-in vivo correlation (IVIVC) : Compare liver microsome stability (e.g., rat/human CYP450 isoforms) with pharmacokinetic studies in rodents .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, focusing on thioether oxidation or amide hydrolysis .

- Species-specific factors : Test across multiple species to isolate enzyme expression differences (e.g., esterases in mice vs. humans) .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., degassing steps for thiol reactions) to ensure consistency .

- Data transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .

- Collaborative validation : Share samples with independent labs for biological assay replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.